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For Researchers, Scientists, and Drug Development Professionals

Introduction:

This technical guide provides a detailed overview of the spectroscopic data and analytical

methodologies for the characterization of C55-Dihydroprenyl-m-phenylenediamine (C55-
Dihydroprenyl-mpda). The C55 polyprenyl moiety is a significant long-chain isoprenoid, and

its conjugation with m-phenylenediamine (mpda), a versatile aromatic diamine, results in a

molecule of interest for various research and development applications.[1][2][3][4][5][6][7][8]

This document outlines the expected Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) data for this compound, provides detailed experimental protocols for its

analysis, and illustrates the general workflow for spectroscopic characterization.

Note on Data: Publicly available spectroscopic data for the specific molecule "C55-
Dihydroprenyl-mpda" is not available. The data presented herein is a hypothetical

representation based on the analysis of structurally related compounds, namely C55

polyprenols and m-phenylenediamine derivatives.[9]

Hypothesized Molecular Structure
The name "C55-Dihydroprenyl-mpda" suggests a structure composed of three key parts:

C55 Polyprenyl Chain: A 55-carbon isoprenoid chain, which consists of 11 isoprene units.
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Dihydro: Indicates that at least one of the isoprene units in the polyprenyl chain is saturated

(reduced).

mpda: An abbreviation for m-phenylenediamine (or 1,3-diaminobenzene), an aromatic

diamine.[1][2][3][4][5][6][7][8]

The most probable structure involves the attachment of the C55 dihydroprenyl chain to one of

the amino groups of the m-phenylenediamine core, forming an N-alkylated aromatic amine.

Quantitative Spectroscopic Data
The following tables summarize the expected quantitative NMR and Mass Spectrometry data

for C55-Dihydroprenyl-mpda.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Hypothetical ¹H-NMR Data for C55-Dihydroprenyl-mpda (500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.0 - 7.2 m 1H Aromatic CH (mpda)

~6.2 - 6.4 m 3H Aromatic CH (mpda)

~5.1 m ~10H
Vinylic CH of isoprene

units

~3.6 br s 2H -NH₂ of mpda

~3.1 t 2H
-CH₂- attached to

Nitrogen

~2.0 - 2.1 m ~40H
Allylic -CH₂- of

isoprene units

~1.68 s ~30H
Vinylic -CH₃ of trans-

isoprene units

~1.60 s ~3H
Vinylic -CH₃ of cis-

isoprene unit (ω-end)

~1.2 - 1.4 m ~4H
Saturated -CH₂- in

dihydroprenyl unit

~0.9 d ~3H
-CH₃ in saturated

dihydroprenyl unit

Table 2: Hypothetical ¹³C-NMR Data for C55-Dihydroprenyl-mpda (125 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~148 Aromatic C-N

~135 Quaternary vinylic C of isoprene units

~131 Quaternary vinylic C of isoprene units

~129 Aromatic CH

~124 Vinylic CH of isoprene units

~108 Aromatic CH

~104 Aromatic CH

~40 Allylic -CH₂- of isoprene units

~32 Allylic -CH₂- of isoprene units

~26 Allylic -CH₂- of isoprene units

~25 Vinylic -CH₃ of trans-isoprene units

~23 Vinylic -CH₃ of cis-isoprene unit

~17 Vinylic -CH₃ of trans-isoprene units

~16 -CH₃ in saturated dihydroprenyl unit

Mass Spectrometry (MS)
Table 3: Hypothetical Mass Spectrometry Data for C55-Dihydroprenyl-mpda
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Parameter Value Method

Molecular Formula C₆₁H₉₈N₂

Molecular Weight 867.5 g/mol

[M+H]⁺ (Calculated) 868.77
High-Resolution Electrospray

Ionization (HR-ESI-MS)

[M+Na]⁺ (Calculated) 890.75 HR-ESI-MS

Key Fragmentation Ions

Fragments corresponding to

the loss of the mpda moiety

and successive losses of

isoprene units (C₅H₈).

Tandem MS (MS/MS)

Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for C55-Dihydroprenyl-mpda.

NMR Spectroscopy Protocol
Sample Preparation:

Dissolve 5-10 mg of purified C55-Dihydroprenyl-mpda in approximately 0.6 mL of

deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

Use a 500 MHz (or higher) NMR spectrometer.

Acquire ¹H-NMR spectra with the following typical parameters:

Pulse Program: zg30
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Number of Scans: 16-64

Spectral Width: 16 ppm

Acquisition Time: ~3-4 seconds

Relaxation Delay: 1-2 seconds

Acquire ¹³C-NMR spectra with the following typical parameters:

Pulse Program: zgpg30 (proton-decoupled)

Number of Scans: 1024-4096

Spectral Width: 240 ppm

Acquisition Time: ~1-2 seconds

Relaxation Delay: 2 seconds

Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) as needed for complete

structural elucidation.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase and baseline correct the resulting spectra.

Calibrate the chemical shift scale using the TMS signal (0 ppm).

Integrate the peaks in the ¹H-NMR spectrum to determine proton ratios.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the molecular structure.

Mass Spectrometry Protocol
Sample Preparation:
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Prepare a stock solution of C55-Dihydroprenyl-mpda at a concentration of 1 mg/mL in a

suitable organic solvent (e.g., methanol or acetonitrile).

Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with

the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).

Instrumentation and Data Acquisition:

Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap

instrument, coupled with an appropriate liquid chromatography system (LC-MS) for

sample introduction.[10][11]

For direct infusion, introduce the sample solution into the electrospray ionization (ESI)

source at a flow rate of 5-10 µL/min.

Acquire mass spectra in positive ion mode.

Set the mass range to scan from m/z 100 to 2000.

For structural confirmation, perform tandem MS (MS/MS) experiments by selecting the

precursor ion ([M+H]⁺) and fragmenting it using collision-induced dissociation (CID).

Data Analysis:

Determine the accurate mass of the molecular ion and compare it with the calculated

mass for the proposed molecular formula (C₆₁H₉₈N₂).

Analyze the isotopic pattern to further confirm the elemental composition.

Interpret the fragmentation pattern from the MS/MS spectrum to identify characteristic

neutral losses and fragment ions, which will provide structural information about the

polyprenyl chain and the mpda moiety.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

novel compound like C55-Dihydroprenyl-mpda.
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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